2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride
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Overview
Description
4-Iodohexafluorobutyryl fluoride is a chemical compound with the molecular formula C4F7IO and a molecular weight of 323.94 g/mol . It is characterized by the presence of both iodine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Iodohexafluorobutyryl fluoride typically involves the reaction of hexafluorobutyryl fluoride with iodine. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of the fluorine and iodine components .
Chemical Reactions Analysis
4-Iodohexafluorobutyryl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The fluorine atoms can engage in addition reactions with various electrophiles.
Common reagents used in these reactions include strong bases, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-Iodohexafluorobutyryl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: It is used in the production of specialized materials and chemicals that require the unique properties of fluorine and iodine
Mechanism of Action
The mechanism by which 4-Iodohexafluorobutyryl fluoride exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. The fluorine atoms can form strong bonds with carbon, leading to the formation of stable compounds. The iodine atom can participate in substitution reactions, altering the chemical structure of the target molecules. These interactions can affect molecular pathways and lead to various chemical transformations .
Comparison with Similar Compounds
Similar compounds to 4-Iodohexafluorobutyryl fluoride include:
Hexafluorobutyryl fluoride: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromohexafluorobutyryl fluoride: Contains a bromine atom instead of iodine, which can lead to different reactivity and applications.
4-Chlorohexafluorobutyryl fluoride: Contains a chlorine atom, offering different chemical properties compared to the iodine-containing compound.
The uniqueness of 4-Iodohexafluorobutyryl fluoride lies in its combination of fluorine and iodine atoms, which provide distinct reactivity and applications in various fields .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-iodobutanoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7IO/c5-1(13)2(6,7)3(8,9)4(10,11)12 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSGHHKEUQNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)I)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502610 |
Source
|
Record name | 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-18-4 |
Source
|
Record name | 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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